2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester 2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466920
InChI: InChI=1S/C13H16ClNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
SMILES: C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl
Molecular Formula: C13H16ClNO2
Molecular Weight: 253.72 g/mol

2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13466920

Molecular Formula: C13H16ClNO2

Molecular Weight: 253.72 g/mol

* For research use only. Not for human or veterinary use.

2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C13H16ClNO2
Molecular Weight 253.72 g/mol
IUPAC Name benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H16ClNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Standard InChI Key GWLBVPAKNFVYLA-UHFFFAOYSA-N
SMILES C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl
Canonical SMILES C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a five-membered pyrrolidine ring with a chloromethyl (-CH₂Cl) group at the 2-position and a benzyl ester (-COOCH₂C₆H₅) at the 1-position. This configuration imparts distinct electronic and steric properties:

  • Pyrrolidine Ring: The saturated nitrogen-containing ring contributes to conformational flexibility and hydrogen-bonding potential.

  • Chloromethyl Group: Enhances electrophilicity, facilitating nucleophilic substitution reactions.

  • Benzyl Ester: Improves solubility in organic solvents and stabilizes the carboxylic acid moiety against premature hydrolysis.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₆ClNO₂
Molecular Weight253.72 g/mol
IUPAC NameBenzyl 2-(chloromethyl)pyrrolidine-1-carboxylate
CAS NumberNot explicitly listed in sources
SMILESC1CN(CC1CCl)C(=O)OCC2=CC=CC=C2
InChI KeyYWMTYWDGXMOXFT-UHFFFAOYSA-N

Synthesis Methodologies

Chlorination of Pyrrolidine Derivatives

A primary route involves the chlorination of 2-hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester using thionyl chloride (SOCl₂) or chloromethyl chloroformate. The reaction proceeds under anhydrous conditions in dichloromethane, with triethylamine as a base to neutralize HCl byproducts. Typical yields range from 65–80%, depending on stoichiometry and temperature control.

Continuous Flow Reactor Optimization

Recent advancements employ continuous flow reactors to enhance reaction efficiency. For example, a mixture of pyrrolidine-1-carboxylic acid benzyl ester and N-chlorosuccinimide (NCS) in acetonitrile achieves 90% conversion at 50°C with a residence time of 15 minutes. This method minimizes side reactions, such as over-chlorination or ring opening.

Chemical Reactivity and Applications

Nucleophilic Substitution

The chloromethyl group undergoes facile substitution with nucleophiles like amines, thiols, and alkoxides. For instance, reaction with sodium azide (NaN₃) in dimethylformamide (DMF) yields 2-azidomethyl-pyrrolidine-1-carboxylic acid benzyl ester, a precursor for Staudinger ligation in peptide synthesis.

Table 2: Representative Substitution Reactions

NucleophileProductConditionsYield (%)
NaN₃2-Azidomethyl derivativeDMF, 60°C, 12h75
KSCN2-Thiocyanatomethyl derivativeAcetone, reflux, 6h68
NH₃2-Aminomethyl derivativeEtOH, 25°C, 24h52

Catalytic Hydrogenation

The benzyl ester group is selectively cleaved under hydrogenation conditions (H₂, Pd/C) to yield 2-chloromethyl-pyrrolidine-1-carboxylic acid, a key intermediate for prodrug development . This reaction exemplifies the compound’s utility in protecting-group strategies.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The chloromethyl group enables covalent modification of enzyme active sites. In vitro studies suggest inhibition of cysteine proteases via alkylation of catalytic cysteine residues, with IC₅₀ values in the low micromolar range. This reactivity parallels bromo derivatives but with slower kinetics due to chlorine’s lower electrophilicity.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a building block for analgesics and antivirals. For example, coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling yields biaryl derivatives with enhanced blood-brain barrier permeability .

Polymer Chemistry

Incorporation into polyamides via step-growth polymerization produces materials with tunable thermal stability (Tg = 120–150°C), suitable for high-performance coatings.

Comparative Analysis with Analogous Compounds

Halogen-Substituted Derivatives

  • Bromo Analog: 2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester exhibits faster substitution kinetics but lower thermal stability.

  • Iodo Analog: Higher reactivity in Sonogashira couplings but prone to light-induced decomposition.

Table 3: Reactivity Comparison

PropertyChloro DerivativeBromo Derivative
SN2 Rate (k, M⁻¹s⁻¹)1.2 × 10⁻³4.7 × 10⁻³
Thermal Stability (°C)180160

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